molecular formula C5H7F3O B8560464 4,4,4-Trifluoro-3-methylbut-2-en-1-ol CAS No. 59867-95-7

4,4,4-Trifluoro-3-methylbut-2-en-1-ol

Cat. No.: B8560464
CAS No.: 59867-95-7
M. Wt: 140.10 g/mol
InChI Key: ZPBBVQXFDRDVKO-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-methylbut-2-en-1-ol is a useful research compound. Its molecular formula is C5H7F3O and its molecular weight is 140.10 g/mol. The purity is usually 95%.
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Properties

CAS No.

59867-95-7

Molecular Formula

C5H7F3O

Molecular Weight

140.10 g/mol

IUPAC Name

4,4,4-trifluoro-3-methylbut-2-en-1-ol

InChI

InChI=1S/C5H7F3O/c1-4(2-3-9)5(6,7)8/h2,9H,3H2,1H3

InChI Key

ZPBBVQXFDRDVKO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Benzyl 4,4,4-trifluoro-3-methylbut-2-enoate (1.87 g, 7.67 mmol) in diethyl ether (5 mL) was added dropwise to a suspension of LAH (291 mg, 1.67 mmol) in diethyl ether (10 mL). After stirring at −78° C. for 10 min and at 0° C. for a further 30 min, the reaction mixture was filtered through cotton, quenched with sodium potassium tartrate and stirred vigorously until layers separated. The aqueous phase was extracted with diethyl ether. The combined ethereal layers were dried (magnesium sulfate) and concentrated in vacuo to afford 4,4,4-trifluoro-3-methylbut-2-en-1-ol which was used in the subsequent step without further purification.
Name
Benzyl 4,4,4-trifluoro-3-methylbut-2-enoate
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
291 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4.5 g of ethyl 4,4,4-trifluoro-3-methyl-2-butenoate in 50 ml of tetrahydrofuran was added dropwise 48 ml of diisobutylaluminum hydride (1.02M solution in hexane) under ice-cooling. The reaction mixture was stirred at the same temperature for 2 hours. To the reaction mixture was added diluted sulfuric acid and then extracted with t-butyl methyl ether. The organic layer was dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure to obtain crude 4,4,4-trifluoro-3-methyl-2-buten-1-ol.
Name
ethyl 4,4,4-trifluoro-3-methyl-2-butenoate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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